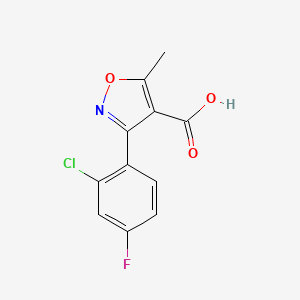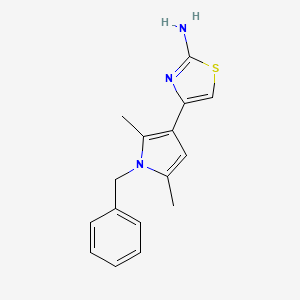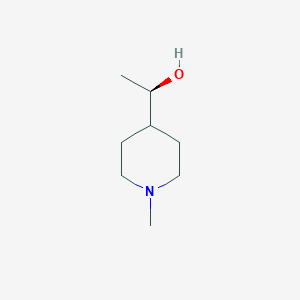
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an amino group, a methylpentyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a benzene derivative, followed by the introduction of the sulfonamide group through sulfonation. The final step involves the attachment of the amino-4-methylpentan-2-yl chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieve efficient synthesis.
化学反応の分析
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while substitution of the iodine atom can result in various substituted benzene compounds.
科学的研究の応用
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(1-Amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-Amino-4-methylpentan-2-yl)but-2-enamide
- Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Uniqueness
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C12H19IN2O2S |
|---|---|
分子量 |
382.26 g/mol |
IUPAC名 |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H19IN2O2S/c1-9(2)7-11(8-14)15-18(16,17)12-5-3-10(13)4-6-12/h3-6,9,11,15H,7-8,14H2,1-2H3 |
InChIキー |
BNTBSSRKHONBDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)




![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)



